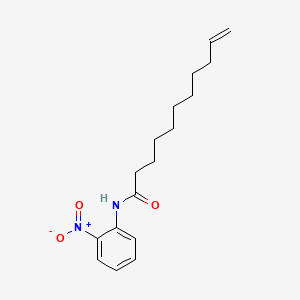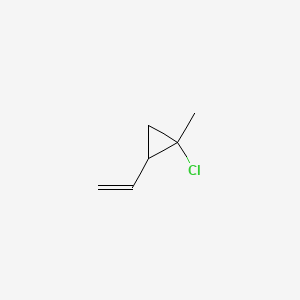
1-Chloro-2-ethenyl-1-methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-ethenyl-1-methylcyclopropane is an organic compound with the molecular formula C6H9Cl It is a cyclopropane derivative, characterized by the presence of a chlorine atom, an ethenyl group, and a methyl group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethenyl-1-methylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 1-chloro-1-methylcyclopropane with a suitable ethenylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures and environmental considerations are also crucial in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-ethenyl-1-methylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated cyclopropane derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-2-ethenyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-ethenyl-1-methylcyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The ethenyl group can participate in reactions that modify the compound’s activity, while the chlorine atom can enhance its reactivity and binding affinity.
Comparación Con Compuestos Similares
1-Chloro-1-methylcyclopropane: Lacks the ethenyl group, resulting in different reactivity and applications.
2-Chloro-1-methylcyclopropane: Positional isomer with distinct chemical properties.
1-Bromo-2-ethenyl-1-methylcyclopropane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness: 1-Chloro-2-ethenyl-1-methylcyclopropane is unique due to the combination of the chlorine atom, ethenyl group, and methyl group on the cyclopropane ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
62337-93-3 |
|---|---|
Fórmula molecular |
C6H9Cl |
Peso molecular |
116.59 g/mol |
Nombre IUPAC |
1-chloro-2-ethenyl-1-methylcyclopropane |
InChI |
InChI=1S/C6H9Cl/c1-3-5-4-6(5,2)7/h3,5H,1,4H2,2H3 |
Clave InChI |
LDHWLKBGHJYYIH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


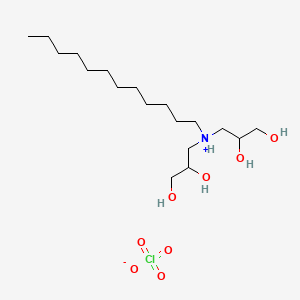
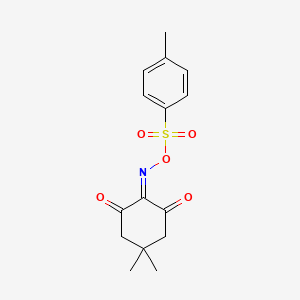
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13791929.png)
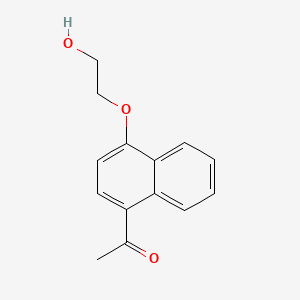
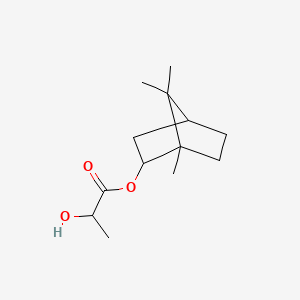
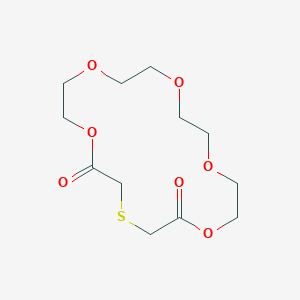
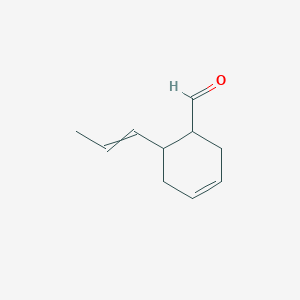

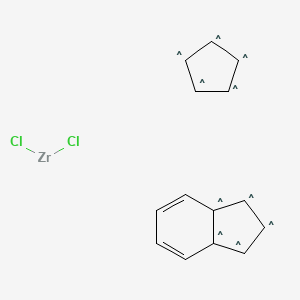
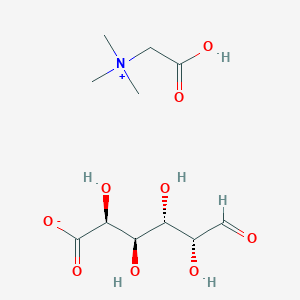
![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)

